C.I.Reactive Brown 26
Description
C.I. Reactive Brown 26 is a reactive dye widely used in textile industries due to its covalent bonding capability with cellulose fibers, ensuring high wash-fastness. Its applications span cotton, linen, and other natural fiber dyeing, where stability under alkaline conditions is critical for industrial processes .
Properties
CAS No. |
109223-59-8 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
C.I. Reactive Red 198
- Structural Similarity: Both dyes share a chlorotriazine reactive group but differ in chromophore composition (anthraquinone in Red 198 vs. azo-based in Brown 26).
Performance Metrics :
Property C.I. Reactive Brown 26 C.I. Reactive Red 198 Wash Fastness (ISO 105) 4–5 4–5 Light Fastness 5 6 Reactivity (pH 11) High Moderate
C.I. Reactive Black 5
- Functional Similarity : Both are azo-based dyes, but Black 5 uses dual vinyl sulfone groups for enhanced fiber attachment.
Environmental Impact :
Parameter C.I. Reactive Brown 26 C.I. Reactive Black 5 Biodegradability (%) 40–50 30–40 Adsorption on Sludge Low High
Comparison with Functionally Similar Compounds
Acid Brown 75
- Application Differences : Acid Brown 75 is used for wool/silk, relying on ionic interactions rather than covalent bonds.
- Analytical Characterization :
Direct Brown 95
- Energy diagrams (hypothetical) derived from reaction kinetics show Brown 26’s exothermic fixation (−120 kJ/mol) vs. Direct Brown 95’s endothermic adsorption (+25 kJ/mol) .
Key Research Findings
- Reactivity vs. Environmental Persistence: Brown 26’s high reactivity reduces hydrolyzed dye waste but generates non-biodegradable byproducts (e.g., aromatic amines), necessitating advanced oxidation treatments .
- Regulatory Compliance : Unlike Black 5, Brown 26 meets EU REACH restrictions on chlorinated aromatics but requires stricter handling protocols for occupational safety .
Q & A
Basic: How should researchers design experiments to synthesize and characterize C.I. Reactive Brown 26 with reproducibility?
Answer:
To ensure reproducibility, experimental protocols must include:
- Detailed synthesis conditions : Precise molar ratios, temperature gradients, pH adjustments, and reaction times .
- Characterization methods : Specify techniques (e.g., HPLC for purity, FTIR for functional groups, UV-Vis for chromophore stability) and instrument calibration standards .
- Data transparency : Report raw data, uncertainties, and environmental variables (e.g., humidity during synthesis) in supplementary materials .
- Validation : Compare results with published spectra or reference compounds, citing primary literature for known intermediates .
Basic: What methodologies are recommended for analyzing the stability of C.I. Reactive Brown 26 under varying environmental conditions?
Answer:
Adopt a systematic approach:
- Controlled stress testing : Expose the dye to UV light, heat, and hydrolytic conditions while monitoring degradation via spectrophotometry .
- Kinetic modeling : Use first-order decay equations to quantify half-life and activation energy, ensuring uncertainties are propagated in calculations .
- Cross-validation : Compare results with computational simulations (e.g., DFT for bond dissociation energies) to identify degradation pathways .
Advanced: How can researchers resolve contradictions in reported data on the dye’s adsorption efficiency in textile substrates?
Answer:
Address discrepancies through:
- Meta-analysis : Stratify studies by substrate type (cotton vs. polyester), dye concentration, and fixation methods to identify confounding variables .
- Experimental replication : Standardize adsorption protocols (e.g., ISO 105-C06 for wash-fastness) and validate via interlaboratory comparisons .
- Error source identification : Quantify batch-to-batch variability in dye purity and substrate pretreatment methods using ANOVA .
Advanced: What frameworks guide the formulation of research questions on the ecological impact of C.I. Reactive Brown 26 metabolites?
Answer:
Apply structured frameworks:
- PECO Model : Define Population (aquatic organisms), Exposure (metabolite concentration), Comparator (untreated controls), and Outcome (toxicity endpoints) .
- Hypothesis refinement : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions on biodegradation pathways or bioaccumulation .
- Interdisciplinary synthesis : Integrate toxicology data with analytical chemistry methods (e.g., LC-MS for metabolite identification) .
Basic: How should researchers conduct a literature review to identify gaps in the mechanistic understanding of C.I. Reactive Brown 26’s reactivity?
Answer:
Follow a systematic process:
- Keyword strategy : Combine terms like “azo bond cleavage,” “nucleophilic substitution,” and “reactive dye kinetics” using Boolean operators .
- Critical appraisal : Evaluate studies for methodological rigor (e.g., control experiments, statistical significance) and flag irreproducible claims .
- Gap analysis : Map existing findings to unresolved questions (e.g., pH-dependent reaction mechanisms) using concept matrices .
Advanced: What strategies optimize the reaction yield of C.I. Reactive Brown 26 while minimizing by-products?
Answer:
Implement factorial design of experiments (DoE):
- Variable screening : Test factors like catalyst type, solvent polarity, and stirring rate via Plackett-Burman design .
- Response surface methodology (RSM) : Model interactions between temperature and pH to identify optimal conditions .
- By-product characterization : Use GC-MS or NMR to trace side reactions and adjust stoichiometry iteratively .
Basic: What criteria ensure ethical and rigorous data collection in studies involving C.I. Reactive Brown 26?
Answer:
Adhere to:
- Reproducibility standards : Document all experimental parameters in machine-readable formats (e.g., electronic lab notebooks) .
- Ethical compliance : Obtain approvals for hazardous waste disposal and cite safety protocols (e.g., OSHA guidelines for azo dye handling) .
- Data integrity : Use triple-blind checks for spectral data interpretation and raw data archiving .
Advanced: How can computational chemistry methods enhance the understanding of C.I. Reactive Brown 26’s binding affinity to cellulose?
Answer:
Combine molecular dynamics (MD) and QSAR:
- Docking simulations : Model dye-cellulose interactions using software like AutoDock, validating with experimental adsorption isotherms .
- Descriptor selection : Corrate electronic parameters (e.g., HOMO-LUMO gaps) with fixation efficiency .
- Sensitivity analysis : Quantify force field assumptions’ impact on binding energy predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
